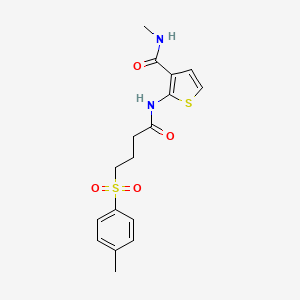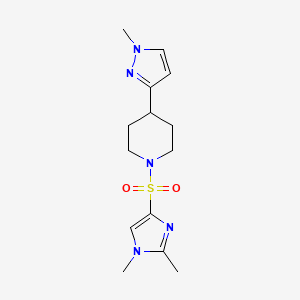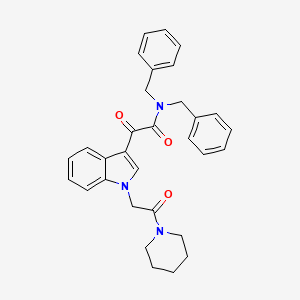![molecular formula C9H15N3O B3013426 [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine CAS No. 923232-37-5](/img/structure/B3013426.png)
[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . The 1,2,4-oxadiazole ring is attached to a cyclohexyl group and an amine group .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including “this compound”, is characterized by a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Applications De Recherche Scientifique
Synthesis Methods
The synthesis of 1,2,4-oxadiazoles, such as [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine, typically involves primary amidoximes and acylating agents, or reactions of 1,3-dipolar cycloaddition with primary amidoximes. This process allows for the creation of a broad spectrum of 1,2,4-oxadiazoles, showcasing the adaptability of this chemical structure in various synthetic routes (Kayukova, 2005).
Metal-Ion Sensing Applications
1,3,4-Oxadiazole derivatives, closely related to the chemical structure , are highlighted for their utility in the development of chemosensors, particularly for metal-ion sensing. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them prominent choices for these applications. This versatility further underscores the potential utility of 1,2,4-oxadiazole compounds in the field of material science and organic electronics (Sharma, Om, & Sharma, 2022).
Biological Activities
1,2,4-Oxadiazole and its derivatives, including this compound, demonstrate a broad spectrum of biological activities. They exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. This wide range of pharmacological activities suggests their significant role in medicinal chemistry and drug development (Wang, Sun, Jia, Bian, & Yu, 2022).
Antiparasitic Agent Development
The oxadiazole core, especially in its 1,2,4 and 1,3,4 forms, is an important scaffold in the development of antiparasitic agents. These compounds are recognized for their potential in the design and synthesis of new drugs to combat parasitic infections, emphasizing the importance of 1,2,4-oxadiazoles in pharmaceutical research and development (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).
Mécanisme D'action
Target of Action
It’s worth noting that 1,3,4-oxadiazole derivatives, which are structurally similar to the compound , have been reported to act on several enzymes such as thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes like DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism, respectively .
Mode of Action
1,3,4-oxadiazole derivatives have been reported to inhibit the activity of the aforementioned enzymes, thereby disrupting the normal functioning of cancer cells . For instance, by inhibiting thymidylate synthase, these compounds can prevent the synthesis of thymidine monophosphate, a critical component of DNA, thus inhibiting DNA replication in rapidly dividing cancer cells .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been reported to affect several pathways, including those involving telomerase activity, focal adhesion kinase (fak) inhibitors, thymidylate synthase, b-cell lymphoma 2, nf-kb signaling pathway, and tubulin polymerization . These pathways are involved in cell proliferation, cell adhesion, DNA synthesis, apoptosis, immune response, and cell division, respectively .
Result of Action
1,3,4-oxadiazole derivatives have been reported to exhibit anticancer activity by inhibiting cell proliferation . They achieve this by targeting various enzymes and proteins that contribute to cancer cell proliferation .
Propriétés
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-11-8(12-13-7)9(10)5-3-2-4-6-9/h2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQGOQSMLIKZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3013349.png)
![N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide](/img/structure/B3013350.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3013353.png)

![2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3013356.png)
![(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3013358.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B3013360.png)


![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
